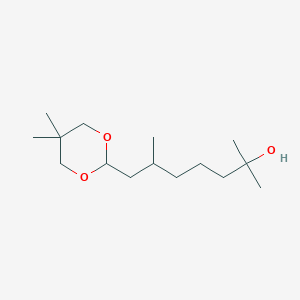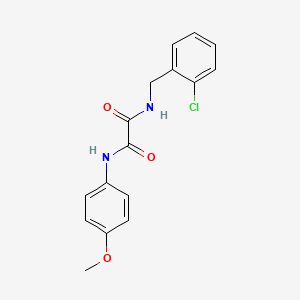![molecular formula C20H21NO3 B5152524 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5152524.png)
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as AG-1478, is a small molecule inhibitor that is commonly used in scientific research. It is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity and has been shown to have a variety of applications in cancer research.
Mecanismo De Acción
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules. This inhibition of EGFR signaling can lead to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have a variety of biochemical and physiological effects in cancer cells, including decreased cell proliferation, increased apoptosis, and decreased migration and invasion. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potentially useful tool in combination therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is its specificity for EGFR tyrosine kinase activity, making it a useful tool for studying the role of EGFR in cancer cells. However, its potency and specificity can also be a limitation, as high concentrations of the compound may be required for effective inhibition. Additionally, 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has a relatively short half-life, which can make it difficult to maintain consistent inhibition over long periods of time.
Direcciones Futuras
There are several potential future directions for research involving 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. Another potential direction is the investigation of the molecular mechanisms involved in drug resistance to 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one and other EGFR inhibitors. Additionally, 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one may have potential applications in other areas of research where EGFR signaling is involved, such as wound healing and tissue regeneration.
Métodos De Síntesis
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyaniline with cyclohexanone and subsequent reactions with various reagents. The final product is purified through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is commonly used in cancer research to study the role of EGFR in tumor growth and progression. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been used in studies investigating the molecular mechanisms involved in cancer cell signaling and drug resistance.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-19-9-8-16(13-20(19)24-2)21-17-10-15(11-18(22)12-17)14-6-4-3-5-7-14/h3-9,12-13,15,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEKPDGCTUBBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)amino]-5-phenylcyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)
![8-[3-(4-bromophenoxy)propoxy]quinoline](/img/structure/B5152456.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5152472.png)
![2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B5152489.png)
![4-[3-(2,5-dichlorophenoxy)propyl]morpholine](/img/structure/B5152493.png)

![N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide](/img/structure/B5152537.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)
![diethyl 5',5',9'-trimethyl-6'-propionyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B5152555.png)
![tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate](/img/structure/B5152562.png)